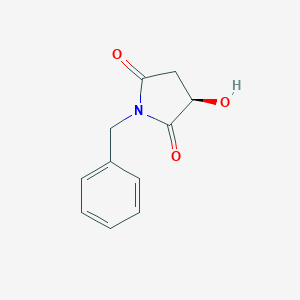

(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

(3R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPKAWKGCQTPCR-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)N(C1=O)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453855 | |

| Record name | (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165657-63-6 | |

| Record name | (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent-Free Melting Reaction

Heating equimolar quantities of L-malic acid and benzylamine at 120–140°C for 4–6 hours produces the cyclic imide (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione in 70–75% yield. The absence of solvents simplifies purification, as unreacted starting materials sublime under reduced pressure. Infrared (IR) spectroscopy confirms imide formation through characteristic carbonyl stretches at 1770 cm⁻¹ and 1705 cm⁻¹.

Stereochemical Considerations

While L-malic acid preferentially forms the (S)-configured imide, obtaining the (R)-enantiomer requires resolution via chiral chromatography or enzymatic kinetic resolution. For instance, lipase-mediated acetylation of the secondary alcohol selectively modifies the (S)-enantiomer, leaving the (R)-form unreacted.

Sodium Borohydride-Iodine Reduction System

Reduction of the cyclic imide intermediate using sodium borohydride (NaBH₄) and iodine (I₂) in tetrahydrofuran (THF) yields 1-benzyl-3-hydroxypyrrolidine, which is subsequently oxidized back to the dione under controlled conditions.

Reaction Mechanism and Optimization

The NaBH₄-I₂ system generates borane (BH₃), which selectively reduces the imide carbonyl groups. A molar ratio of 3:1 (NaBH₄:I₂) in THF at 12–15°C for 1 hour achieves complete conversion. Post-reduction, methanol quenches excess borane, and hydrolysis with hydrochloric acid liberates the pyrrolidine intermediate.

Table 1: Reduction Conditions and Yields

Intermediate Characterization

The reduction produces (R)-1-benzyl-3-pyrrolidinol-borane as a key intermediate, confirmed by ¹¹B NMR (δ 10.2 ppm) and mass spectrometry (m/z 218.27). Recrystallization from ethyl acetate yields high-purity (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione.

Alternative Reducing Agents and Modifications

Borane Dimethylsulfide Complex

Borane dimethylsulfide (BH₃·SMe₂) in THF reduces the imide at 25°C over 2 hours, achieving 67% yield. This method avoids iodine handling but requires strict anhydrous conditions.

Catalytic Asymmetric Hydrogenation

Recent advances employ chiral ruthenium catalysts for asymmetric hydrogenation of diketones to directly access (R)-configured pyrrolidinediones. For example, using [Ru((S)-BINAP)]Cl₂ under 50 bar H₂ pressure achieves 92% enantiomeric excess (ee).

Analytical Validation and Quality Control

Spectroscopic Confirmation

-

IR Spectroscopy : Carbonyl stretches at 1770 cm⁻¹ (imide C=O) and 3450 cm⁻¹ (O-H).

-

¹H NMR : Benzyl protons at δ 7.30–7.45 (m, 5H), pyrrolidine H-3 at δ 4.15 (dd, J = 8.5 Hz).

-

Chiral HPLC : Chiralcel OD-H column (hexane:isopropanol 90:10) resolves (R)- and (S)-enantiomers with retention times of 12.3 min and 14.7 min, respectively.

Purity Assessment

Recrystallization from ethyl acetate improves purity to >99%, as verified by differential scanning calorimetry (DSC) showing a single endotherm at 158°C.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Reduction Reactions

The diketone moiety undergoes selective or full reduction under various conditions:

Key Findings :

- NaBH₄-I₂ selectively reduces the diketone to a diol intermediate, which undergoes spontaneous cyclization .

- LiAlH₄ achieves full reduction of both carbonyl groups, yielding the pyrrolidine alcohol.

Condensation and Cycloaddition Reactions

The compound participates in cycloadditions and annulations due to its electron-deficient diketone system:

2.1. Michael Addition

- Reacts with nitroalkanes (e.g., nitromethane) in solvent-free conditions to form 3,4-disubstituted pyrrolidine derivatives (Table 1) .

Example :

| Reaction Partner | Product | Yield | Conditions |

|---|---|---|---|

| 3-Substituted coumarin | 3,4-Disubstituted pyrrolidine-2,5-dione | 49–62% | RT, 18–120 h, solvent-free |

2.2. Chan-Lam Coupling

Enzymatic Resolution and Derivatization

Lipase-catalyzed reactions enable enantioselective modifications:

Mechanistic Insight :

- Lipase PS selectively hydrolyzes the (S)-acetyl enantiomer, leaving the (R)-acetyl compound intact .

Oxidation and Functional Group Interconversion

The hydroxyl group undergoes controlled oxidation:

| Oxidizing Agent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Pyridinium chlorochromate (PCC) | (R)-1-benzyl-3-oxopyrrolidine-2,5-dione | 73% | CH₂Cl₂, rt, 3 h | |

| Dess-Martin periodinane | (R)-1-benzyl-3-oxopyrrolidine-2,5-dione | 88% | CH₂Cl₂, 0°C → rt, 2 h |

Benzyl Group Manipulation

The benzyl group participates in hydrogenolysis and cross-coupling:

| Reaction | Catalyst/Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogenolysis | Pd/C, H₂ | 3-Hydroxypyrrolidine-2,5-dione | 91% | |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, ArB(OH)₂ | N-aryl-3-hydroxypyrrolidine-2,5-dione | 65% |

Comparative Reactivity with Stereoisomers

The (R)-enantiomer shows distinct reactivity compared to its (S)-counterpart:

| Reaction | (R)-enantiomer Outcome | (S)-enantiomer Outcome | Source |

|---|---|---|---|

| Lipase-catalyzed hydrolysis | Retains configuration | Rapid deacetylation | |

| Biological activity | Higher receptor affinity | Lower activity |

Scientific Research Applications

Chemical Synthesis

Key Intermediate in Organic Chemistry

(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione serves as a crucial intermediate in synthesizing complex organic molecules and chiral building blocks. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to yield ketones or carboxylic acids.

- Reduction : Carbonyl groups can be reduced to form alcohols or amines.

- Substitution : The benzyl group can undergo nucleophilic substitution reactions with various functional groups.

Table 1: Common Reactions and Products

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Benzyl ketone, Benzyl carboxylic acid |

| Reduction | LiAlH₄, NaBH₄ | Benzyl alcohol, Benzylamine |

| Substitution | Alkyl halides, Amines | Substituted benzyl derivatives |

Biological Research

Enzyme Mechanisms and Pharmacological Studies

The compound is utilized in biological research to study enzyme mechanisms and as a substrate in enzymatic reactions. Its interactions with specific molecular targets can modulate the activity of proteins involved in various biological processes.

Case Study: Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit antimicrobial properties. This suggests potential applications in developing treatments for infections .

Pharmaceutical Applications

Precursor for Drug Synthesis

This compound is a precursor for synthesizing several pharmaceuticals, particularly antiviral and anticancer agents. The compound's ability to form diverse derivatives makes it valuable in drug design.

Table 2: Pharmaceutical Applications

| Application Area | Specific Uses |

|---|---|

| Antiviral Agents | Used in the synthesis of compounds targeting viral replication mechanisms. |

| Anticancer Agents | Serves as a building block for developing inhibitors of cancer cell proliferation. |

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is employed as a chiral auxiliary in asymmetric synthesis processes. Its role enhances the efficiency and selectivity of producing fine chemicals.

Table 3: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | Similar structure but different stereochemistry | Varying biological activities due to enantiomeric differences |

| 1-benzylpyrrolidine-2,5-dione | Lacks hydroxyl group | More hydrophobic; different biological interactions |

| (R)-1-benzyl-3-amino-pyrrole-2,5-dione | Contains an amino group instead of hydroxyl | Potentially different pharmacological profiles |

Mechanism of Action

The mechanism of action of ®-1-benzyl-3-hydroxypyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carbonyl groups allow it to participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and biological activities of (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione and related compounds:

Key Observations:

- Core Structure: Pyrrolidine-diones (e.g., the target compound) exhibit a rigid five-membered ring, whereas diketopiperazines (e.g., Compound 6) are six-membered cyclic dipeptides. The latter often display enhanced conformational flexibility, which may improve target binding .

- Substituent Effects: The benzyl group in the target compound enhances lipophilicity compared to dichlorobenzyl () or benzylidene () analogs. The 3-hydroxy group may facilitate hydrogen bonding, a feature absent in non-hydroxylated analogs like Compound 6.

- Stereochemistry: The R-configuration of the target compound contrasts with the S-enantiomer synthesized in , which may lead to divergent biological interactions.

Pharmacokinetic Considerations

- Stability and Bioavailability: Linear diketones (e.g., curcumin analogs) suffer from rapid metabolism, whereas cyclic diones (e.g., the target compound) may exhibit improved metabolic stability due to reduced flexibility .

Biological Activity

(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a chiral compound with significant implications in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is a derivative of pyrrolidine, characterized by the presence of a hydroxyl group and a benzyl substituent. Its unique structural features contribute to its role as an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound is recognized for its potential applications in enzyme studies and as a precursor in the development of antiviral and anticancer agents.

Antiviral Properties

Research indicates that derivatives of pyrrolidine compounds, including this compound, exhibit antiviral activity. In particular, studies have shown that modifications to the benzyl group can significantly affect the compound's efficacy against viral targets. For instance, the introduction of specific functional groups can enhance binding affinity to viral enzymes, thereby inhibiting their activity .

Enzyme Interaction

The compound interacts with various enzymes, demonstrating potential as an enzyme inhibitor. Its mechanism involves forming non-covalent interactions through hydrogen bonding facilitated by its hydroxyl and carbonyl groups. This interaction can modulate enzyme activities, making it a valuable tool in biochemical research.

The biological activity of this compound is primarily attributed to its ability to engage with specific molecular targets within biological systems. The compound's structure allows it to participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can lead to alterations in protein activity and subsequent biological effects.

Synthesis Methods

The synthesis of this compound typically involves thermal condensation methods or chiral resolution techniques. For example, one method includes the reaction of N-benzyloxycarbonyl-L-asparagine methyl ester with sodium hydroxide, yielding high optical purity products .

Structural Variants

The enantiomers of this compound may exhibit different biological activities. Studies have shown that (S)-enantiomers can have distinct pharmacological profiles compared to their (R)-counterparts, emphasizing the importance of chirality in drug design .

Study 1: Antiviral Activity Assessment

In a study assessing the antiviral properties of this compound against HIV-1 integrase inhibitors (INSTIs), it was found that specific modifications to the benzyl group enhanced inhibitory potency. The study highlighted that certain analogs demonstrated IC50 values in the nanomolar range, indicating strong antiviral activity .

Study 2: Enzyme Inhibition Mechanism

A detailed investigation into the compound's interaction with human α-glucosidase revealed that it could act as a competitive inhibitor. Docking studies indicated that this compound binds effectively within the active site of the enzyme, suggesting its potential use in managing type 2 diabetes through carbohydrate metabolism regulation .

Data Summary Table

Q & A

What are the optimal synthetic routes for (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione, and how do reaction conditions influence stereochemical outcomes?

Basic

The synthesis typically involves cyclization of substituted succinimide precursors. For example, benzylation of 3-hydroxypyrrolidine-2,5-dione derivatives under basic conditions (e.g., NaH in DMF) can yield the target compound. Reaction temperature (0–25°C) and stoichiometric control of the benzylating agent are critical to minimize side products .

Advanced

To achieve enantiomeric purity, asymmetric catalysis or chiral resolution (e.g., using chiral HPLC) is required. Evidence from analogous pyrrolidine-dione syntheses highlights the use of enantioselective catalysts like BINOL-derived phosphoric acids to control the (R)-configuration .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

Basic

Standard characterization involves -NMR (to confirm benzyl protons at δ 7.2–7.4 ppm and hydroxyl proton at δ 3.8–4.2 ppm) and IR (to identify carbonyl stretches at ~1700–1750 cm). Discrepancies may arise from solvent effects or tautomerism .

Advanced

For ambiguous signals, use 2D NMR (COSY, HSQC) to resolve coupling networks or X-ray crystallography for definitive structural assignment. Crystallographic data from related compounds (e.g., 2-(2,6-dichlorobenzyl)pyrrolidine-1,3-dione) confirm pyrrolidine-dione ring geometry and substituent orientation .

What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Basic

Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–10) at 25°C and 40°C. Monitor degradation via HPLC at 254 nm, with degradation products identified by LC-MS .

Advanced

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify thermal decomposition thresholds. For hydrolytic stability, use -labeling experiments to track hydroxyl group reactivity under acidic/basic conditions .

How can the hydroxyl group at the 3-position influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Basic

The hydroxyl group enhances hydrogen-bonding capacity, affecting solubility and crystallinity. It can act as a nucleophile in esterification or etherification reactions under Mitsunobu conditions .

Advanced

Density Functional Theory (DFT) calculations reveal the hydroxyl group’s electron-donating effects on the pyrrolidine-dione ring, modulating electrophilic aromatic substitution kinetics. Experimental validation via kinetic isotope effects (KIEs) can confirm mechanistic pathways .

What strategies are effective for optimizing the compound’s biological activity in pharmacological studies?

Basic

Structure-activity relationship (SAR) studies involve synthesizing analogs with modified benzyl or hydroxyl groups. In vitro assays (e.g., enzyme inhibition) compare IC values to identify critical pharmacophores .

Advanced

Molecular docking with target proteins (e.g., kinases or proteases) predicts binding modes. For example, analogs of pyrrolidine-diones exhibit activity via interactions with ATP-binding pockets, validated by mutagenesis studies .

How can researchers address low yields in large-scale synthesis of this compound?

Basic

Optimize solvent polarity (e.g., switch from THF to DCM) and use slow addition of reagents to control exothermic reactions. Recrystallization from ethanol/water mixtures improves purity .

Advanced

Employ flow chemistry to enhance heat and mass transfer. Continuous processes reduce side reactions (e.g., over-benzylation) and improve enantiomeric excess (ee) through immobilized chiral catalysts .

What analytical techniques are critical for confirming enantiomeric purity in asymmetric synthesis?

Basic

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis are standard. Compare retention times with racemic mixtures .

Advanced

Vibrational circular dichroism (VCD) or X-ray crystallography provides absolute configuration confirmation. For example, single-crystal X-ray data for related diones validate (R)-configuration .

How do steric and electronic effects of the benzyl group impact the compound’s reactivity?

Basic

The benzyl group introduces steric hindrance, slowing nucleophilic attacks at the 1-position. Electron-donating substituents on the benzyl ring (e.g., -OCH) increase electron density at the dione carbonyls .

Advanced

Computational studies (e.g., NBO analysis) quantify charge distribution. Experimental validation via Hammett plots correlates substituent effects with reaction rates in SN2 mechanisms .

What are the best practices for handling and storing this compound to prevent degradation?

Basic

Store under inert gas (N) at –20°C in amber vials. Avoid prolonged exposure to light or moisture, as the compound is hygroscopic and prone to hydrolysis .

Advanced

Long-term stability studies under ICH guidelines (25°C/60% RH) with periodic HPLC-MS analysis identify degradation pathways (e.g., ring-opening oxidation) .

How can computational modeling enhance the design of novel derivatives with improved properties?

Advanced

Molecular dynamics (MD) simulations predict solubility and membrane permeability. QSAR models trained on pyrrolidine-dione derivatives optimize logP and pK values for CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.